5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile
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Overview
Description
5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile is a synthetic organic compound characterized by the presence of a fluorobenzonitrile core substituted with a chloropropenyl and cyanoamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzonitrile with 2-chloroprop-2-en-1-amine in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropropenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: A simpler analog without the chloropropenyl and cyanoamino groups.
2-Chloroprop-2-en-1-amine: A precursor used in the synthesis of the target compound.
Fluorobenzonitrile derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
2-chloroprop-2-enyl-(3-cyano-4-fluorophenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3/c1-8(12)6-16(7-15)10-2-3-11(13)9(4-10)5-14/h2-4H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGAFMAQPLPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN(C#N)C1=CC(=C(C=C1)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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